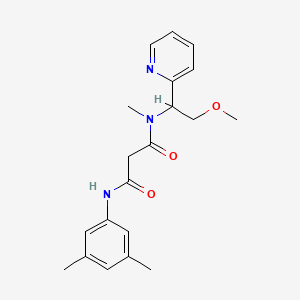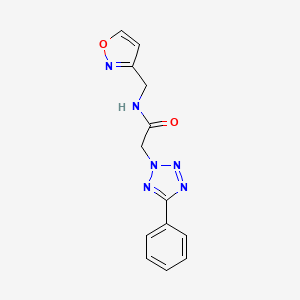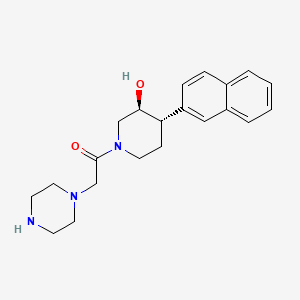
N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide
Vue d'ensemble
Description
N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide, also known as DMMPA, is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has been studied for its potential applications in various fields, including medicinal chemistry, environmental science, and analytical chemistry. In medicinal chemistry, N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In environmental science, N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has been studied as a potential marker for detecting nerve agents in the environment. In analytical chemistry, N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has been used as a chelating agent for the determination of metal ions in various samples.
Mécanisme D'action
The mechanism of action of N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the chelation of metal ions, and the detection of nerve agents in the environment. N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide is its versatility, as it can be used in a variety of applications. N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide is also relatively easy to synthesize and has low toxicity, making it a safe and cost-effective option for lab experiments. However, one limitation of N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide, including the investigation of its potential as an anticancer agent, the optimization of its use as a chelating agent for metal ion determination, and the development of new methods for detecting nerve agents in the environment. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3,5-dimethylphenyl)-N-(2-methoxy-1-pyridin-2-ylethyl)-N-methylmalonamide and to optimize its use in various applications.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-(2-methoxy-1-pyridin-2-ylethyl)-N'-methylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-14-9-15(2)11-16(10-14)22-19(24)12-20(25)23(3)18(13-26-4)17-7-5-6-8-21-17/h5-11,18H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWRSVIPSBDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)N(C)C(COC)C2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B3806488.png)
![3-[3-(1-naphthyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3806496.png)
![2-{[(4-hydroxy-1-methyl-4-piperidinyl)methyl]amino}-4,6-dimethylnicotinonitrile](/img/structure/B3806503.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B3806506.png)
![N-ethyl-4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}-1H-1,2,3-triazol-1-yl)-1-piperidinecarboxamide trifluoroacetate](/img/structure/B3806515.png)
![(3R*,4R*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3806523.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinol](/img/structure/B3806524.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3806525.png)

![1-[3-({[4-(methylthio)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B3806539.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3806546.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B3806547.png)

